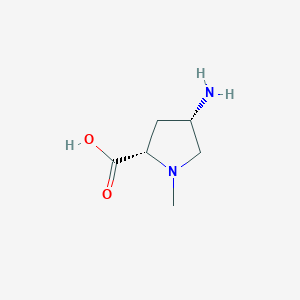
alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf: is a trisaccharide composed of three alpha-L-arabinofuranose units linked by (1->5) glycosidic bonds. This compound is a part of the arabinan polysaccharide family, which is commonly found in plant cell walls. The structure of alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf contributes to its unique properties and functions in various biological and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf typically involves the enzymatic or chemical glycosylation of alpha-L-arabinofuranose units. Enzymatic synthesis often employs glycosyltransferases, which catalyze the formation of glycosidic bonds under mild conditions. Chemical synthesis, on the other hand, may involve the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids or bases .
Industrial Production Methods: Industrial production of alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf can be achieved through the extraction and purification of arabinan-rich polysaccharides from plant sources, followed by controlled hydrolysis to obtain the desired trisaccharide. This method ensures a high yield and purity of the compound, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf undergoes several types of chemical reactions, including:
Oxidation: The primary hydroxyl groups of the arabinofuranose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the oxidized form can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with various functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Acetylation can be performed using acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of arabinonic acid or arabinose aldehyde.
Reduction: Regeneration of the original arabinofuranose units.
Substitution: Formation of acetylated or methylated derivatives of the trisaccharide.
Wissenschaftliche Forschungsanwendungen
Chemistry: alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf is used as a model compound to study the structure and function of arabinans in plant cell walls. It helps in understanding the role of arabinans in plant physiology and their interactions with other cell wall components .
Biology: In biological research, this compound is used to investigate the enzymatic degradation of arabinans by various microorganisms. It serves as a substrate for enzymes such as alpha-L-arabinofuranosidases, which are involved in the breakdown of plant cell wall polysaccharides .
Medicine: It can promote the growth of beneficial gut bacteria, thereby improving gut health and overall well-being .
Industry: In the industrial sector, this compound is used in the production of biofuels and biodegradable materials. Its role in the hydrolysis of plant biomass makes it a valuable component in the conversion of lignocellulosic materials into fermentable sugars .
Wirkmechanismus
The mechanism of action of alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf involves its interaction with specific enzymes and receptors. In the case of enzymatic degradation, alpha-L-arabinofuranosidases recognize and cleave the (1->5) glycosidic bonds, releasing individual arabinofuranose units. These enzymes typically have active sites that accommodate the trisaccharide structure, facilitating the hydrolysis process .
Vergleich Mit ähnlichen Verbindungen
alpha-L-Araf-(1->5)-alpha-L-Araf: A disaccharide with two alpha-L-arabinofuranose units linked by a (1->5) glycosidic bond.
alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf: A tetrasaccharide with four alpha-L-arabinofuranose units linked by (1->5) glycosidic bonds.
Uniqueness: alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf is unique due to its specific trisaccharide structure, which provides distinct properties and functions compared to other arabinofuranose oligomers. Its intermediate size allows it to serve as a model compound for studying both shorter and longer arabinan chains, making it a versatile tool in scientific research .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGBMVAQMSBUQH-BGHOBRCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)








![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)
